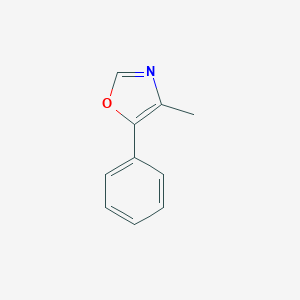

4-Methyl-5-phenyloxazole

Description

Structure

3D Structure

Properties

CAS No. |

1008-29-3 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

AZNMFVGFAFVVDA-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(OC=N1)C2=CC=CC=C2 |

Synonyms |

4-Methyl-5-phenyloxazole |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-5-phenyloxazole (CAS Number: 1008-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenyloxazole is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring system is a prominent structural motif in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for this compound, with a particular focus on its relevance to drug discovery and development.

Core Properties

Physicochemical and Spectroscopic Data

Quantitative data for several key physical properties of this compound are not consistently reported in publicly accessible databases. The available information is summarized below.

| Property | Value | Source |

| CAS Number | 1008-29-3 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

| Solubility | Not Available | [1] |

Note: "Not Available" indicates that the data could not be retrieved from the searched scientific literature and chemical databases.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general methods for the synthesis of substituted oxazoles are well-established. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. Another prevalent method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).

Below is a representative, generalized protocol for the synthesis of an oxazole derivative, which could be adapted for the synthesis of this compound.

Representative Synthesis of a Substituted Oxazole (Van Leusen Reaction)

This protocol describes the synthesis of a generic 4,5-disubstituted oxazole and would require adaptation and optimization for the specific synthesis of this compound.

Reactants:

-

An aldehyde (in this case, benzaldehyde would provide the 5-phenyl substituent)

-

Tosylmethyl isocyanide (TosMIC)

-

A base (e.g., potassium carbonate)

-

A suitable solvent (e.g., methanol)

Procedure:

-

Dissolve the aldehyde and TosMIC in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.

Applications in Research and Drug Development

The oxazole scaffold is of significant interest to medicinal chemists due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.

Use as a Fluorescent Probe

This compound is utilized as a fluorescent dye, exhibiting strong blue fluorescence when excited by ultraviolet light.[1] Its high photostability makes it a valuable tool for labeling and tracking biological molecules and for imaging cellular processes in pharmaceutical research.[1]

Potential Therapeutic Applications of the Oxazole Core

While specific biological activities of this compound have not been extensively documented, the broader class of oxazole derivatives has shown promise in various therapeutic areas:

-

Antimicrobial Properties: Certain oxazole-containing compounds have demonstrated effects against various pathogens.[2]

-

Anticancer Activity: Preliminary studies have indicated that some oxazole derivatives may inhibit the proliferation of cancer cells.[2]

-

Anti-inflammatory Effects: Compounds within this class are being investigated as potential anti-inflammatory agents.[2]

The development of novel drugs often involves the synthesis and screening of libraries of compounds based on a core scaffold like oxazole. This compound could serve as a lead compound or a building block for the synthesis of new drug candidates.[2]

Visualizations

Logical Workflow for Application as a Fluorescent Probe

The following diagram illustrates a generalized workflow for the use of this compound as a fluorescent probe in a biological research context.

Caption: A logical workflow for the application of this compound as a fluorescent probe.

Conceptual Synthesis Pathway

The following diagram illustrates a conceptual synthetic pathway for an oxazole, which could be adapted for this compound.

Caption: A conceptual synthetic workflow for an oxazole derivative.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-5-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and material science. This document details established synthetic methodologies and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is a common scaffold in numerous biologically active compounds and functional materials. The presence of the methyl and phenyl substituents on the oxazole core of this compound influences its physicochemical properties and potential applications. This guide will focus on the practical aspects of its preparation and the analytical techniques used for its definitive identification and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for oxazole ring formation. Two of the most common and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles involving the cyclodehydration of α-acylamino ketones. For the synthesis of this compound, the requisite starting material is N-(1-phenyl-2-oxopropyl)acetamide. This intermediate can be prepared from α-amino-α-phenylacetone.

Experimental Protocol:

Step 1: Synthesis of N-(1-phenyl-2-oxopropyl)acetamide

Step 2: Cyclodehydration to form this compound

-

To a solution of N-(1-phenyl-2-oxopropyl)acetamide in a suitable solvent (e.g., anhydrous toluene or dioxane), a dehydrating agent is added. Common dehydrating agents for this reaction include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).

-

The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Van Leusen Oxazole Synthesis

A general procedure for a Van Leusen-type reaction is as follows:

Experimental Protocol (General):

-

To a stirred solution of tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as potassium tert-butoxide or sodium hydride is added at low temperature (e.g., -78 °C or 0 °C).

-

The corresponding aldehyde (in this conceptual case, benzaldehyde) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification of the crude product is typically achieved by column chromatography.

Characterization of this compound

The definitive identification of this compound is accomplished through a combination of spectroscopic methods and determination of its physical properties. While a complete, verified dataset for this specific compound is not publicly available, the expected data based on related structures are presented below for reference.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons, the aromatic protons of the phenyl group, and the single proton on the oxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -CH₃ |

| ~7.3-7.5 | m | 3H | Phenyl H (meta, para) |

| ~7.6-7.8 | m | 2H | Phenyl H (ortho) |

| ~7.9 | s | 1H | Oxazole H (C2-H) |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₃ |

| ~125-130 | Phenyl C |

| ~135 | Oxazole C4 |

| ~148 | Oxazole C5 |

| ~151 | Oxazole C2 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 159.

| m/z | Interpretation |

| 159 | [M]⁺ |

| 130 | [M - CHO]⁺ or [M - N]⁺ |

| 103 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretching (aromatic/oxazole) |

| ~2900-3000 | C-H stretching (methyl) |

| ~1600, 1480 | C=C stretching (aromatic) |

| ~1550 | C=N stretching (oxazole) |

| ~1100-1200 | C-O-C stretching (oxazole) |

Visualization of Synthetic and Analytical Workflows

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Characterization Workflow

This diagram outlines the logical flow for the characterization of the synthesized this compound.

Conclusion

4-Methyl-5-phenyloxazole molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data for 4-Methyl-5-phenyloxazole, a heterocyclic aromatic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the properties and potential applications of this molecule.

Molecular Structure and Formula

This compound is an oxazole derivative characterized by a methyl group at the 4-position and a phenyl group at the 5-position of the oxazole ring. The molecular formula of this compound is C₁₀H₉NO.[1] Its structure combines the aromaticity of the phenyl ring with the unique electronic properties of the oxazole heterocycle.

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.18 g/mol [1]

CAS Number: 1008-29-3[1]

Synonyms: 5-Phenyl-4-methyloxazole[1]

Caption: Relationship between the molecular formula and the 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The table below summarizes the available information.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Reported as a yellow crystalline solid |

Note: Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the chemical shifts and coupling constants of the aromatic protons of the phenyl group, the methyl protons, and the proton on the oxazole ring. ¹³C NMR would provide information on the chemical shifts of the carbon atoms in the phenyl and oxazole rings, as well as the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the rings, and C-O-C stretching of the oxazole ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak (M+) at m/z 159.18.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, the general synthesis of substituted oxazoles can be achieved through several established methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

A plausible synthetic pathway for this compound is outlined in the workflow diagram below. This represents a generalized approach, and specific reaction conditions would need to be optimized.

References

Spectroscopic Analysis of 4-Methyl-5-phenyloxazole: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Notice of Data Unavailability: Despite a comprehensive search of scientific literature and chemical databases, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 4-Methyl-5-phenyloxazole could not be located. The following guide is therefore presented as a representative example based on typical spectroscopic characteristics of closely related oxazole derivatives and general principles of spectroscopic analysis. The data presented herein is illustrative and should not be considered as experimentally verified data for this compound.

Introduction

This compound is a heterocyclic aromatic organic compound with a core oxazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Accurate structural elucidation and characterization are paramount for any research and development involving such compounds. This technical guide outlines the expected spectroscopic data and the methodologies used for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | Singlet | 1H | H2 (Oxazole ring) |

| ~ 7.5 - 7.2 | Multiplet | 5H | Phenyl ring protons |

| ~ 2.3 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 148 | C2 (Oxazole ring) |

| ~ 145 - 143 | C5 (Oxazole ring) |

| ~ 135 - 133 | C4 (Oxazole ring) |

| ~ 130 - 128 | Phenyl ring carbons (ipso) |

| ~ 129 - 127 | Phenyl ring carbons (ortho, meta, para) |

| ~ 15 - 12 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretching (Aliphatic -CH₃) |

| ~ 1600 - 1450 | Strong | C=C and C=N stretching (Aromatic and Oxazole rings) |

| ~ 1380 | Medium | C-H bending (-CH₃) |

| ~ 1100 - 1000 | Strong | C-O-C stretching (Oxazole ring) |

| ~ 770 - 730 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |

| ~ 700 - 680 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

| 159 | [M]⁺ | Molecular ion peak |

| 130 | [M - CHO]⁺ | Loss of a formyl radical from the oxazole ring |

| 103 | [C₆H₅CN]⁺ | Benzyl cyanide fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections describe the general experimental methodologies that would be employed to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum, with a wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film could be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) would be recorded first. The sample spectrum would then be acquired, typically over a range of 4000-400 cm⁻¹, and the background would be automatically subtracted.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) for a volatile sample.

-

Ionization: Electron Ionization (EI) would be a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion would be measured by a detector, and the data would be presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on 4-Methyl-5-phenyloxazole for Researchers and Drug Development Professionals

An Introduction to the Core Properties and Synthesis of a Versatile Heterocycle

4-Methyl-5-phenyloxazole is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉NO. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not consistently available across all literature, the following tables summarize the known and predicted properties of this compound and its close derivatives.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 2-(4-Chloro phenyl)-5-phenyl oxazole | 2-(4-Fluoro phenyl)-5-phenyl oxazole | Notes |

| Molecular Formula | C₁₀H₉NO[1] | C₁₅H₁₀ClNO | C₁₅H₁₀ClFNO | |

| Molecular Weight | 159.18 g/mol [1] | 255.70 g/mol | - | |

| Appearance | Yellow crystalline solid[1] | Yellow solid | White powder | |

| Melting Point | Not available | 117-118 °C | 81-82 °C | Experimental data for the target compound is not readily available. |

| Boiling Point | Not available | Not available | Not available | Data not found in reviewed literature. |

| Solubility | Not available | Not available | Not available | Generally soluble in organic solvents. |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1008-29-3[1] |

| Molecular Formula | C₁₀H₉NO[1] |

Synthesis of this compound

The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods. One of the most prominent is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. A general workflow for this type of synthesis is outlined below.

Caption: General workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen-type Synthesis of a 4,5-Disubstituted Oxazole

The following is a representative protocol for the synthesis of a 4,5-disubstituted oxazole, which can be adapted for this compound by using the appropriate aldehyde.

Materials:

-

Aldehyde (e.g., Benzaldehyde for a 5-phenyl oxazole derivative)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Ionic Liquid (e.g., [bmim]Br) or a suitable organic solvent like THF

Procedure:

-

To a suspension of potassium carbonate (as the base) in the chosen solvent, add Tosylmethyl isocyanide (TosMIC).

-

Stir the mixture at room temperature to allow for the deprotonation of TosMIC.

-

Slowly add the aldehyde to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Chemical Reactivity

The reactivity of the oxazole ring is influenced by the heteroatoms and the aromatic system. The general reactivity patterns are summarized below.

Caption: Reactivity map of the oxazole ring.

-

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus not highly reactive towards electrophiles. However, if activating groups are present, electrophilic substitution tends to occur at the C5 position.

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack.

-

Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base.

-

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles.

Spectroscopic Data

Table 3: Representative Spectroscopic Data for Oxazole Derivatives

| Spectrum | Compound | Key Signals |

| ¹H NMR | 2-(4-Chloro phenyl)-5-propyl oxazole (in CDCl₃) | δ 7.96 (d, 2H), 7.44 (d, 2H), 6.87 (s, 1H), 2.72 (t, 2H), 1.75 (sext, 2H), 1.04 (t, 3H)[2] |

| ¹³C NMR | 2-(4-Chloro phenyl)-5-propyl oxazole (in CDCl₃) | δ 160.1, 153.5, 136.2, 129.4, 127.7, 126.7, 124.4, 28.0, 21.0, 13.6[2] |

| IR (thin film) | 2-(4-Chloro phenyl)-5-propyl oxazole | ν 1609, 1545, 1483, 1406, 1123, 1092, 1014 cm⁻¹[2] |

Biological and Pharmacological Context

Oxazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[3] Although specific signaling pathways for this compound have not been detailed in the available literature, the broader class of oxazole-containing compounds has been investigated for various therapeutic applications.

Caption: Potential therapeutic areas for oxazole derivatives.

The diverse pharmacological profiles of oxazole derivatives underscore the importance of synthesizing and evaluating new analogues, such as this compound, to explore their therapeutic potential.

Conclusion

This compound is a valuable heterocyclic compound with applications in materials science as a fluorescent dye and potential for further investigation in medicinal chemistry. This guide has provided an overview of its known properties, a general protocol for its synthesis, and insights into its chemical reactivity. Further experimental work is required to fully characterize its physical properties and to elucidate its specific biological mechanisms of action. The provided information aims to serve as a foundational resource for researchers and developers working with this and related oxazole structures.

References

The Biological Landscape of 4-Methyl-5-phenyloxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, bestowing a diverse range of pharmacological activities upon its derivatives. Among these, the 4-methyl-5-phenyloxazole core represents a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and structurally related compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate further research and drug development in this area.

Biological Activities and Quantitative Data

Derivatives of the this compound and related oxazolone cores have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships and potency of these compounds.

Anticancer Activity

Oxazolone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The Sulforhodamine B (SRB) assay is a common method to assess this activity, with the results often expressed as the concentration that inhibits cell growth by 50% (IC50) or the total protein content by 50% (CTC50).

Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [1]

| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |

| 1 | 4-H | 25 |

| 2 | 4-Cl | 80 |

| 3 | 4-OH | 33 |

| 4 | 4-OCH3 | 40 |

| 5 | 2-NO2 | 156 |

| 6 | 3-NO2 | 179 |

| 7 | 4-NO2 | 140 |

| 8 | 4-N(CH3)2 | 38 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the inflammatory cascade. Another common in vitro method is the human red blood cell (HRBC) membrane stabilization assay, which assesses the ability of a compound to protect red blood cells from lysis induced by heat or hypotonic solutions. This stabilization is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of 4-Aryl/cycloalkyl-5-phenyloxazole Derivatives as COX-2 Inhibitors [2]

| Compound | R (at position 4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | - | 15 | 0.04 | 375 |

| Derivative A | 4-Sulfamoylphenyl | >100 | 0.3 | >333 |

| Derivative B | 4-Methylphenyl | 10 | 0.2 | 50 |

| Derivative C | Cyclohexyl | 5 | 0.1 | 50 |

Table 3: In Vitro Anti-inflammatory Activity of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives using HRBC Membrane Stabilization Assay

| Compound | Substituent on Arylidene Ring | IC50 (mM) |

| 5a | 4-OH | 4.65 ± 0.22 |

| 5b | 4-OCH3 | 7.34 ± 0.28 |

| 5c | 4-Cl | 5.23 ± 0.18 |

| 5d | 2,4-di-OH | 1.96 ± 0.09 |

| Aspirin (Standard) | - | 6.41 ± 0.18 |

Antimicrobial Activity

Certain oxazole derivatives have shown promise as antimicrobial agents. Their activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole Derivatives [2]

| Compound | R1 | R2 | Microorganism | MIC (µg/mL) |

| 4b | 5-CH3 | 2-OH, 4-Cl | Staphylococcus aureus | 12.5 |

| 4c | 5-CH3 | 2-OH, 4-Br | Staphylococcus aureus | 12.5 |

| 5a | 6-CH3 | 2-OH, 4-Cl | Pseudomonas aeruginosa | 25 |

| 4c | 5-CH3 | 2-OH, 4-Br | Candida albicans | 12.5 |

| Tetracycline (Reference) | - | - | Pseudomonas aeruginosa | >25 |

| Streptomycin (Reference) | - | - | Pseudomonas aeruginosa | >25 |

| Oxiconazole (Reference) | - | - | Candida albicans | <12.5 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. The following sections provide methodologies for the key assays cited in this guide.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1][2][3][4][5]

Protocol:

-

Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated using the formula: (1 - (Absorbance_treated / Absorbance_control)) * 100. The CTC50 value is determined from the dose-response curve.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to protect HRBCs from lysis induced by hypotonic solution or heat.

Protocol:

-

Preparation of HRBC Suspension: Collect fresh human blood in a heparinized tube. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline. Reconstitute the cells as a 10% (v/v) suspension in normal saline.[6]

-

Reaction Mixture: Prepare the reaction mixture by adding 1 mL of the test compound solution (at various concentrations), 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% HRBC suspension. A control is prepared with saline instead of the test compound. Aspirin is used as a standard drug.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 5 minutes.

-

Absorbance Measurement: Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.[6]

-

Data Analysis: The percentage of membrane stabilization is calculated using the formula: (1 - (Absorbance_sample / Absorbance_control)) * 100. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution as per the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX-2 enzyme to each well, except for the background control wells.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as stannous chloride.

-

Detection: The product of the COX reaction (prostaglandin G2) is measured colorimetrically or fluorometrically according to the specific kit's instructions.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using the DOT language.

General Synthesis of this compound Derivatives

Caption: A generalized workflow for the synthesis of this compound derivatives.

Representative Anti-inflammatory Signaling Pathway: COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

General Experimental Workflow for Biological Activity Screening

Caption: A typical workflow for screening the biological activity of synthesized compounds.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols provide a foundation for researchers to further explore the pharmacological properties of this class of molecules.

Future research should focus on synthesizing and screening a wider range of this compound derivatives to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as lead candidates for drug development. In vivo studies will also be essential to validate the therapeutic potential of the most promising derivatives. The continued exploration of the this compound core holds significant promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. 4.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 6. Human red blood cell (HRBC) membrane stabilization test [bio-protocol.org]

The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and natural product synthesis. Its prevalence in a wide array of biologically active compounds has driven the development of numerous synthetic strategies over the past century. This technical guide provides an in-depth exploration of the discovery and history of key oxazole synthesis methods, complete with experimental details and comparative data to inform modern synthetic endeavors.

Classical Approaches to the Oxazole Core

The foundational methods for constructing the oxazole ring were established in the late 19th and early 20th centuries. These name reactions remain relevant and form the basis for many modern adaptations.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the earliest and most versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1][2] This reaction involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[3]

The starting 2-acylamino ketones can be prepared through methods such as the Dakin-West reaction.[1] The cyclization is typically promoted by strong dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[3][4] While effective, early iterations of this method sometimes resulted in low yields with certain dehydrating agents.[4] The use of polyphosphoric acid was later found to improve yields to the 50-60% range.[4]

Logical Workflow for the Robinson-Gabriel Synthesis

Caption: Workflow of the Robinson-Gabriel Synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

A general procedure involves the treatment of a 2-acylamino ketone with a cyclodehydrating agent. For the synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone:

-

2-Benzamidoacetophenone (1 equivalent) is mixed with polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).

-

The mixture is heated, for example, to 160°C for 2 hours.

-

After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis (1896)

Discovered by the eminent chemist Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde.[5] This reaction is typically carried out in the presence of anhydrous hydrogen chloride in dry ether.[5] The reactants, the cyanohydrin and the aldehyde, are usually used in equimolar amounts.[5] While aromatic aldehydes and cyanohydrins are most common, aliphatic variants have also been employed.[5]

The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl.[5] This is followed by nucleophilic attack of the aldehyde, cyclization, and subsequent dehydration to yield the oxazole. The product often precipitates as the hydrochloride salt, which can be neutralized to the free base.[5]

Reaction Pathway of the Fischer Oxazole Synthesis

Caption: Key intermediates in the Fischer Oxazole Synthesis.

Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

A representative procedure for the synthesis of 2,5-diphenyloxazole from mandelonitrile (benzaldehyde cyanohydrin) and benzaldehyde is as follows:

-

Mandelonitrile (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in anhydrous ether.

-

The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the solution until saturation.

-

The reaction mixture is allowed to stand, often for an extended period (e.g., 24 hours), during which the oxazole hydrochloride precipitates.

-

The precipitate is collected by filtration, washed with dry ether, and then treated with a base (e.g., sodium bicarbonate solution) or boiled in alcohol to liberate the free oxazole base.

-

The crude product is purified by recrystallization.

The van Leusen Oxazole Synthesis (1972)

A significant advancement in oxazole synthesis was the development of the van Leusen reaction in 1972. This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon for the construction of the oxazole ring from aldehydes. The reaction proceeds under basic conditions and is known for its mildness and broad applicability, particularly for the synthesis of 5-substituted oxazoles.

The mechanism involves the deprotonation of TosMIC, followed by a [3+2] cycloaddition with the aldehyde to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid under the basic conditions yields the aromatic oxazole ring.

Experimental Workflow for the van Leusen Synthesis

Caption: Step-wise process of the van Leusen Oxazole Synthesis.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole

The following is a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC:

-

To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, potassium carbonate (2 equivalents) is added.

-

The resulting mixture is heated at reflux for a specified time (e.g., 2-4 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Other Notable Classical Syntheses

-

Bredereck Reaction: This method provides 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides.[4] It is considered an efficient and economical process.[4]

-

Cornforth Rearrangement: Discovered by John Cornforth in 1949, this is a thermal rearrangement of 4-acyloxazoles where the acyl group at position 4 and the substituent at position 5 exchange places.[6] This reaction has found utility in the synthesis of amino acids and can provide high yields, often exceeding 90%, especially with nitrogen-containing heterocycles at the R3 position.[6]

Modern Methods in Oxazole Synthesis

While the classical methods are still widely used, modern organic synthesis has introduced new catalytic systems and energy sources to improve the efficiency, selectivity, and environmental friendliness of oxazole synthesis.

Microwave-Assisted Oxazole Synthesis

The use of microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of oxazoles. Microwave-assisted synthesis often leads to higher yields, shorter reaction times, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.

For instance, a microwave-assisted van Leusen synthesis of 5-substituted oxazoles has been reported to proceed in excellent yields (92-96%) in as little as 8 minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted van Leusen Synthesis

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6 hours | 92-95% | [4] |

| Microwave Irradiation | 8 minutes | 96% | [4] |

Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl Oxazole

-

In a microwave reactor vessel, benzaldehyde (1 equivalent), TosMIC (1 equivalent), and potassium phosphate (2 equivalents) are mixed in isopropanol.

-

The vessel is sealed and subjected to microwave irradiation at 65°C and 350 W for 8 minutes.

-

After cooling, the reaction mixture is worked up as described in the conventional van Leusen protocol.

Metal-Catalyzed Oxazole Syntheses

The development of transition metal catalysis has opened new avenues for oxazole synthesis, often with high regioselectivity and functional group tolerance.

-

Gold-Catalyzed Synthesis: Gold catalysts have been employed in the synthesis of polysubstituted oxazoles from various starting materials, including alkynyl triazenes and dioxazoles, as well as from N-propargylamides.[7][8] These reactions often proceed under mild conditions with good to excellent yields.

-

Copper-Catalyzed Synthesis: Copper catalysts have been utilized in the synthesis of 2,4-disubstituted oxazoles by coupling α-diazoketones with amides, with yields reported as high as 87%.[4]

Table 2: Examples of Modern Metal-Catalyzed Oxazole Syntheses

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| Gold | Alkynyl triazenes, Dioxazoles | Polysubstituted oxazoles | Good to Excellent | [7][8] |

| Copper(II) triflate | α-Diazoketones, Amides | 2,4-Disubstituted oxazoles | 87% | [4] |

Conclusion

The synthesis of the oxazole ring has evolved significantly from the pioneering work of Fischer, Robinson, and Gabriel. The classical methods laid a robust foundation, which has been built upon by modern innovations such as the versatile van Leusen reaction. The advent of microwave-assisted synthesis and transition metal catalysis has further expanded the synthetic chemist's toolkit, enabling more rapid, efficient, and environmentally benign access to this important heterocyclic scaffold. For researchers in drug discovery and development, a thorough understanding of this rich history and the diverse array of available methodologies is crucial for the strategic design and synthesis of novel oxazole-containing therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of 4-Methyl-5-phenyloxazole and its Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4-methyl-5-phenyloxazole and its derivatives in biological systems. The primary focus is on their role as selective inhibitors of cyclooxygenase-2 (COX-2), with additional discussion on their potential as anticancer and antimicrobial agents.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action identified for derivatives of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of COX-2 by this compound derivatives.

References

The Solubility Profile of 4-Methyl-5-phenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-5-phenyloxazole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various solvents. The guide includes detailed experimental protocols and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic heterocyclic compound containing an oxazole ring substituted with methyl and phenyl groups. The presence of both polar (the oxazole ring) and non-polar (the phenyl group) moieties suggests a nuanced solubility profile. Oxazole derivatives, in general, are known to be soluble in polar organic solvents and exhibit limited solubility in non-polar solvents.[1] Understanding the precise solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, and biological assays.[2]

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Methanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Hexane | 25 | Gravimetric | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric | ||

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric |

Experimental Protocols for Solubility Determination

The following protocols provide a detailed methodology for determining the solubility of this compound in various solvents. The primary method described is the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the removal of the solvent and weighing of the dissolved solute.[3]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven for drying

-

Spatula and weighing paper

Gravimetric Solubility Determination Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains.[3]

-

Add a known volume or mass of the desired solvent to the vial.[3]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[3]

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE or other compatible material) to the syringe.

-

Filter the saturated solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of this compound and the decomposition temperature.

-

Continue drying until a constant mass is achieved, indicating all the solvent has been removed.

-

Weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dry solute.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent used) x 100

-

Molar Solubility (mol/L): (Mass of solute / Molar mass of this compound) / Volume of solvent in Liters

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors, which should be carefully controlled and recorded during experimentation:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[4]

-

Polarity of the Solvent: The "like dissolves like" principle suggests that this compound will have higher solubility in solvents with similar polarity.[4] Given its structure, it is expected to be more soluble in moderately polar to polar aprotic solvents.

-

pH of the Solvent (for aqueous solutions): Although oxazoles are weak bases, the pH of an aqueous solution could have a minor effect on its solubility.[5]

Conclusion

This technical guide provides a foundational framework for researchers investigating the solubility of this compound. While specific quantitative data is currently lacking in the public domain, the provided experimental protocols and data presentation templates offer a standardized approach to generating and reporting this crucial physicochemical property. A thorough understanding of the solubility of this compound will undoubtedly facilitate its application in drug development and materials science.

References

Unveiling the Photophysical Characteristics of Phenyl-Substituted Oxazoles: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Quantitative Photophysical Data of Analogous Compounds

To establish a baseline for understanding the photophysical properties of 4-Methyl-5-phenyloxazole, we present the data for the structurally related and extensively studied compound, 2,5-diphenyloxazole (PPO). PPO is a widely recognized scintillator and fluorescent standard, making its data a reliable reference point.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 303 | 363 | ~1.0 | 1.4 |

Experimental Protocols

The determination of fluorescence quantum yield and lifetime are fundamental to characterizing the photophysical properties of a molecule. The following sections detail the standard methodologies employed for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.[1][2][3][4]

Materials and Equipment:

-

Fluorometer capable of measuring corrected emission spectra

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescent standard with a known quantum yield in the same solvent

-

Solvent of spectroscopic grade

-

The compound under investigation

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the fluorescent standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[2]

-

Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (which are identical if the same solvent is used).

A more accurate method involves plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard and using the slopes of the resulting lines in the calculation.[4]

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[5][6][7][8]

Materials and Equipment:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed, single-photon sensitive detector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

Sample holder and optics

-

Computer for data acquisition and analysis

Procedure:

-

Excitation: The sample is excited by a high-repetition-rate pulsed light source.

-

Photon Detection: The fluorescence emission is collected and focused onto a single-photon detector.

-

Timing: The TCSPC electronics measure the time difference between the excitation pulse (start signal) and the detection of the first fluorescence photon (stop signal).

-

Histogram Formation: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay profile of the sample.

-

Data Analysis: The fluorescence decay curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τ).

Influence of Substituent Positioning on Photophysical Properties

The positions of the methyl and phenyl groups on the oxazole ring are expected to significantly influence the photophysical properties of the molecule. Based on general principles of fluorophore design and data from related compounds, we can infer the following relationships.

The electronic nature and position of substituents on a fluorophore can alter its photophysical properties.[9] In the case of phenyloxazoles, the phenyl groups contribute to the π-conjugated system, which is crucial for fluorescence. The methyl group, being an electron-donating group, can also modulate the electronic properties.

-

2,5-Diphenyloxazole (PPO) as a Reference: In PPO, both the 2 and 5 positions of the oxazole ring are substituted with phenyl groups, creating an extended π-conjugated system that results in high fluorescence quantum yield and a relatively short lifetime.

-

This compound:

-

Phenyl Group at C5: The phenyl group at the 5-position contributes to the π-system.

-

Methyl Group at C4: The electron-donating methyl group at the 4-position may slightly perturb the electronic distribution within the oxazole ring. The effect of a substituent at the C4 position is generally less pronounced on the overall conjugation compared to substituents at C2 and C5.

-

Unsubstituted C2: The absence of a phenyl group at the 2-position, as seen in PPO, will likely result in a less extended π-conjugated system. This could lead to a blue-shift in both the absorption and emission spectra compared to PPO. The quantum yield and fluorescence lifetime may also be affected, though the direction of this change is difficult to predict without experimental data.

-

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. static.horiba.com [static.horiba.com]

- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 4. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 5. horiba.com [horiba.com]

- 6. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 7. m.youtube.com [m.youtube.com]

- 8. horiba.com [horiba.com]

- 9. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-5-phenyloxazole

Disclaimer: This document provides a comprehensive guide to the safety and handling of 4-Methyl-5-phenyloxazole (CAS No. 1008-29-3). Due to a lack of publicly available, detailed safety and toxicological data for this specific compound, the following information is largely based on safety data for structurally similar oxazole and pyrazolone compounds. Professionals should handle this chemical with caution and perform their own risk assessments based on the specific experimental conditions.

Introduction

This compound is a chemical compound utilized in research applications, notably as a fluorescent dye for labeling and tracking various biological molecules and in the development of materials for optoelectronic devices.[1] Its safe handling is paramount for protecting researchers, scientists, and drug development professionals from potential hazards. This guide outlines the known properties, potential hazards, and recommended handling procedures.

Hazard Identification and Classification

General Hazard Summary of Structurally Related Compounds:

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.

GHS Hazard Statements for Related Compounds:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

Detailed physical and chemical properties for this compound are not well-documented. The table below includes available information for the target compound and representative data for a related compound, 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP), to provide an indication of its likely characteristics.

| Property | This compound | 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) |

| CAS Number | 1008-29-3 | 1806-34-4 |

| Molecular Formula | C₁₀H₉NO | C₂₄H₁₆N₂O₂ |

| Molecular Weight | 159.18 g/mol | 364.39 g/mol |

| Appearance | Yellow crystalline solid[1] | Yellow solid |

| Melting Point | Not Available | 243 - 244 °C |

| Boiling Point | Not Available | Not Available |

| Solubility | Not Available | Insoluble in water |

| Flash Point | Not Available | Not Applicable |

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

4.1 Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid generating dust.[3]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not ingest or inhale.[4]

4.2 Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is essential.[5] |

| Respiratory | If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

First Aid Measures

In case of exposure, immediate medical attention may be required.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |

Spill and Disposal Procedures

7.1 Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly with soap and water.

7.2 Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.[3]

Experimental Protocols and Methodologies

As no specific experimental safety protocols for this compound were found, this section presents a generalized workflow for handling a potentially hazardous chemical compound in a research setting.

Caption: General workflow for safely handling potentially hazardous chemical compounds.

Hazard Management Logic

The logical approach to managing chemical hazards involves a clear progression from identification to control.

References

Methodological & Application

Protocol for the Laboratory Synthesis of 4-Methyl-5-phenyloxazole

Application Note

This document provides a detailed protocol for the synthesis of 4-Methyl-5-phenyloxazole, a substituted oxazole of interest in medicinal chemistry and drug development. The described methodology is based on the Van Leusen oxazole synthesis, a reliable and efficient method for the formation of the oxazole ring system.[1][2][3] This one-pot reaction utilizes readily available starting materials and offers a straightforward procedure suitable for laboratory-scale synthesis. The protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Oxazole moieties are prevalent structural motifs in a wide range of biologically active compounds and natural products. Their unique electronic and steric properties make them valuable scaffolds in the design of novel therapeutic agents. The synthesis of specifically substituted oxazoles, such as this compound, is therefore of significant interest. The Van Leusen reaction provides a convergent and efficient route to 4,5-disubstituted oxazoles from an aldehyde, tosylmethyl isocyanide (TosMIC), and an alkyl halide.[1][2] This method is characterized by its operational simplicity and the use of a stable and odorless isocyanide reagent.

This protocol details a one-pot synthesis of this compound from benzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), and a methylating agent in the presence of a base. An alternative microwave-assisted method is also mentioned for rapid synthesis.[4]

Reaction Principle

The synthesis proceeds via the Van Leusen three-component reaction.[1][2] Initially, the base deprotonates the active methylene group of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an intermediate. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the oxazole ring. The final step involves the alkylation of the oxazole intermediate at the 4-position with a methylating agent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Benzaldehyde | 1.0 mmol |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | 1.1 mmol |

| Methyl Iodide | 1.2 mmol |

| Potassium Carbonate (K2CO3) | 2.0 mmol |

| Solvent | |

| Dimethylformamide (DMF) | 5 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Purification | |

| Method | Column Chromatography |

| Eluent | Ethyl acetate/Hexane gradient |

| Expected Yield | |

| Yield | 70-80% (estimated) |

Experimental Protocol

Materials:

-

Benzaldehyde (freshly distilled)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Methyl Iodide

-

Potassium Carbonate (anhydrous, finely ground)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.0 mmol, 276 mg).

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF (5 mL) to the flask.

-

-

Addition of Reagents:

-

To the stirred suspension, add benzaldehyde (1.0 mmol, 106 mg, 0.102 mL).

-

Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol, 215 mg).

-

Finally, add methyl iodide (1.2 mmol, 170 mg, 0.075 mL) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

-

Maintain stirring at this temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexane).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) as the eluent to isolate the pure this compound.

-

Collect the fractions containing the product and concentrate them using a rotary evaporator.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Alternative Microwave-Assisted Protocol:

For a more rapid synthesis, a microwave-assisted approach can be employed.[4]

-

Combine benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), methyl iodide (1.2 mmol), and potassium carbonate (2.0 mmol) in a microwave-safe reaction vessel.

-

Add anhydrous DMF (5 mL).

-

Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 10-30 minutes).

-

Follow the same work-up and purification procedures as described above.

Visualization

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism):

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4-Methyl-5-phenyloxazole in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the organic materials used within its emissive and charge-transport layers. Oxazole derivatives have emerged as a promising class of materials for OLED applications due to their favorable electronic and photophysical properties.